

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine physical and chemical properties

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Compound of Interest

Compound Name: 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

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Technical Guide: 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.^[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and an exploration of its potential biological activities based on related structures.

Physicochemical Properties

The physical and chemical properties of **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** are summarized in the table below. It is important to note that while some data is available from vendors, specific experimental values for properties like melting point, boiling point, and pKa are not readily available in the literature. The provided spectroscopic data is based on typical values for analogous compounds and predictive models.

Property	Value	Source/Method
Molecular Formula	C ₁₂ H ₁₄ N ₂ S	
Molecular Weight	218.32 g/mol	
IUPAC Name	4-(4-isopropylphenyl)-1,3-thiazol-2-amine	N/A
CAS Number	108481-92-1	
Appearance	Solid	[2]
Purity	≥95%	[2]
Melting Point	Not Reported (predicted: 140-160 °C)	Prediction
Boiling Point	Not Reported	N/A
Solubility	Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.	[3] (by analogy)
logP (calculated)	3.75	[2]
pKa	Not Reported	N/A

Spectroscopic Data (Predicted)

Detailed experimental spectra for **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** are not widely published. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR, and expected characteristic peaks for IR spectroscopy based on the analysis of its chemical structure and data from analogous compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

¹H NMR (Predicted)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~7.75	d, J=8.0 Hz	2H	Ar-H (ortho to isopropyl)
~7.25	d, J=8.0 Hz	2H	Ar-H (meta to isopropyl)
~6.80	s	1H	Thiazole C5-H
~5.50	br s	2H	-NH ₂
~2.95	sept, J=7.0 Hz	1H	-CH(CH ₃) ₂
~1.25	d, J=7.0 Hz	6H	-CH(CH ₃) ₂

¹³C NMR (Predicted)

Chemical Shift (δ ppm)	Assignment
~168	Thiazole C2-N
~150	Thiazole C4
~149	Ar-C (ipso to isopropyl)
~132	Ar-C (ipso to thiazole)
~127	Ar-CH (meta to isopropyl)
~126	Ar-CH (ortho to isopropyl)
~105	Thiazole C5
~34	-CH(CH ₃) ₂
~24	-CH(CH ₃) ₂

IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Medium	N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium	Aliphatic C-H stretch
~1620	Strong	N-H bend (amine)
~1580	Strong	C=N stretch (thiazole)
~1500	Strong	Aromatic C=C stretch
~830	Strong	p-substituted benzene C-H bend

Mass Spectrometry (Predicted)

m/z	Interpretation
218	[M] ⁺
203	[M - CH ₃] ⁺
175	[M - C ₃ H ₇] ⁺

Experimental Protocols

Synthesis of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine via Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This method involves the condensation of an α -haloketone with a thioamide. For the synthesis of the title compound, the likely starting materials are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.

Reaction Scheme:

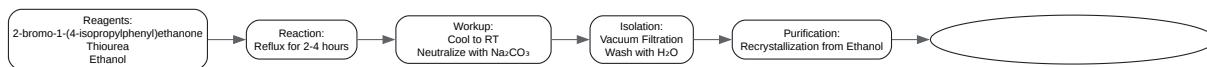
Materials:

- 2-bromo-1-(4-isopropylphenyl)ethanone
- Thiourea
- Ethanol
- 5% Sodium Carbonate solution
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) in ethanol.
- Add thiourea (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[15\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[\[11\]](#)
- A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.[\[14\]](#)
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**.[\[15\]](#)

Diagram of Synthesis Workflow:



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Caption: Hantzsch synthesis workflow for **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** is not available, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[\[1\]](#)[\[16\]](#)[\[17\]](#)

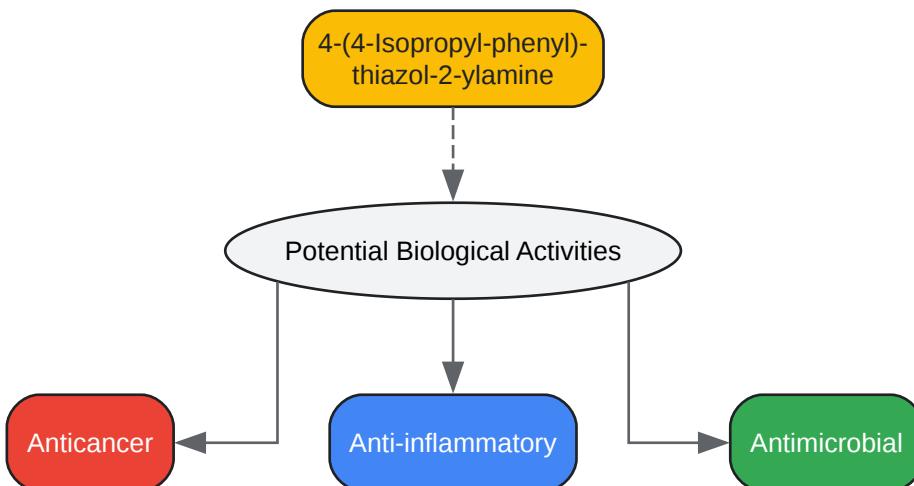
Potential Therapeutic Areas:

- Anticancer: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity. Some have been shown to act as inhibitors of crucial enzymes in cancer progression, such as topoisomerase-II.[\[2\]](#)
- Anti-inflammatory: Certain 2-amino-4-arylthiazoles have been identified as inhibitors of 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[\[18\]](#)
- Antimicrobial: The 2-aminothiazole moiety is present in several compounds with significant antibacterial and antifungal properties.[\[19\]](#)[\[20\]](#)
- Antitubercular: A number of 2-aminothiazole derivatives have shown promising activity against *Mycobacterium tuberculosis*.[\[17\]](#)

Potential Signaling Pathways:

Given the activities of related compounds, **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** could potentially interact with various signaling pathways, including those involved in cell cycle regulation, inflammation, and microbial pathogenesis. For instance, as a potential topoisomerase-II inhibitor, it could interfere with DNA replication and repair in cancer cells. As a potential 5-LOX inhibitor, it could modulate inflammatory pathways.

Diagram of Potential Biological Activities:



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Caption: Potential therapeutic areas for **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**.

Conclusion

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a readily synthesizable compound with significant potential for further investigation in drug discovery and development. While detailed experimental data is currently limited, this guide provides a solid foundation of its physicochemical properties, a reliable synthetic protocol, and a clear rationale for exploring its biological activities based on the well-established importance of the 2-aminothiazole scaffold. Further experimental studies are warranted to fully characterize this compound and elucidate its therapeutic potential.

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